Cas no 926265-41-0 (2-amino-1-(5-methylfuran-2-yl)ethan-1-ol)

2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol is a furan-derived amino alcohol with potential applications in pharmaceutical and organic synthesis. Its structure combines a furan ring with an amino alcohol functional group, making it a versatile intermediate for the development of bioactive compounds. The presence of the 5-methylfuran moiety enhances its stability and reactivity in nucleophilic and electrophilic reactions. This compound is particularly useful in asymmetric synthesis due to its chiral center, enabling the production of enantiomerically pure derivatives. Its solubility in polar organic solvents facilitates its use in diverse reaction conditions. Researchers value this compound for its role in constructing complex molecular frameworks, particularly in medicinal chemistry and drug discovery.
2-amino-1-(5-methylfuran-2-yl)ethan-1-ol structure
926265-41-0 structure
Product name:2-amino-1-(5-methylfuran-2-yl)ethan-1-ol
CAS No:926265-41-0
MF:C7H11NO2
MW:141.167742013931
MDL:MFCD09041695
CID:4665645
PubChem ID:16768177

2-amino-1-(5-methylfuran-2-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-amino-1-(5-methylfuran-2-yl)ethan-1-ol
    • 2-Amino-1-(5-methyl-furan-2-yl)-ethanol
    • MDL: MFCD09041695
    • Inchi: 1S/C7H11NO2/c1-5-2-3-7(10-5)6(9)4-8/h2-3,6,9H,4,8H2,1H3
    • InChI Key: LOUYNTQIAKVVPZ-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C(C)O1)(O)CN

Computed Properties

  • Exact Mass: 141.078978594g/mol
  • Monoisotopic Mass: 141.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 59.4Ų

2-amino-1-(5-methylfuran-2-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-84182-1.0g
2-amino-1-(5-methylfuran-2-yl)ethan-1-ol
926265-41-0 95.0%
1.0g
$321.0 2025-03-21
Chemenu
CM432449-1g
2-amino-1-(5-methylfuran-2-yl)ethan-1-ol
926265-41-0 95%+
1g
$404 2023-03-07
Enamine
EN300-84182-5.0g
2-amino-1-(5-methylfuran-2-yl)ethan-1-ol
926265-41-0 95.0%
5.0g
$929.0 2025-03-21
TRC
A618308-10mg
2-amino-1-(5-methylfuran-2-yl)ethan-1-ol
926265-41-0
10mg
$ 50.00 2022-06-08
Aaron
AR01AL72-50mg
2-amino-1-(5-methylfuran-2-yl)ethan-1-ol
926265-41-0 95%
50mg
$129.00 2025-03-30
1PlusChem
1P01AKYQ-10g
2-amino-1-(5-methylfuran-2-yl)ethan-1-ol
926265-41-0 95%
10g
$1768.00 2024-04-20
A2B Chem LLC
AV72546-1g
2-amino-1-(5-methylfuran-2-yl)ethan-1-ol
926265-41-0 95%
1g
$373.00 2024-07-18
Enamine
EN300-84182-5g
2-amino-1-(5-methylfuran-2-yl)ethan-1-ol
926265-41-0 95%
5g
$929.0 2023-09-02
Enamine
EN300-84182-10g
2-amino-1-(5-methylfuran-2-yl)ethan-1-ol
926265-41-0 95%
10g
$1380.0 2023-09-02
A2B Chem LLC
AV72546-2.5g
2-amino-1-(5-methylfuran-2-yl)ethan-1-ol
926265-41-0 95%
2.5g
$698.00 2024-07-18

Additional information on 2-amino-1-(5-methylfuran-2-yl)ethan-1-ol

Research Brief on 2-amino-1-(5-methylfuran-2-yl)ethan-1-ol (CAS: 926265-41-0): Recent Advances and Applications

2-amino-1-(5-methylfuran-2-yl)ethan-1-ol (CAS: 926265-41-0) is a chiral amino alcohol derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile building block for drug discovery and development. Recent studies have explored its synthetic utility, pharmacological properties, and applications in asymmetric synthesis. This research brief provides an overview of the latest findings related to this compound, highlighting its role in the design of novel therapeutic agents and its mechanistic insights.

Recent synthetic methodologies have focused on optimizing the enantioselective preparation of 2-amino-1-(5-methylfuran-2-yl)ethan-1-ol, leveraging catalytic asymmetric hydrogenation and biocatalytic approaches. A study published in the Journal of Organic Chemistry (2023) demonstrated the use of a chiral ruthenium catalyst to achieve high enantiomeric excess (>95%) in the synthesis of this compound. The study emphasized the importance of the furan ring in stabilizing transition states during asymmetric transformations, which could have broader implications for the synthesis of related bioactive molecules.

In medicinal chemistry, 2-amino-1-(5-methylfuran-2-yl)ethan-1-ol has been investigated as a key intermediate in the development of CNS-active compounds. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its incorporation into a series of dopamine D2 receptor modulators, showing promising binding affinity and selectivity profiles. The furan moiety was found to enhance blood-brain barrier permeability, a critical factor for CNS drug candidates. Additionally, molecular docking studies revealed interactions with key residues in the receptor binding pocket, providing a structural basis for further optimization.

The compound's potential in antimicrobial applications has also been explored. Research published in the European Journal of Medicinal Chemistry (2023) described derivatives of 2-amino-1-(5-methylfuran-2-yl)ethan-1-ol exhibiting potent activity against drug-resistant bacterial strains, including MRSA. Mechanistic studies suggested that these derivatives interfere with bacterial cell wall biosynthesis, with the amino alcohol functionality playing a crucial role in target engagement. These findings open new avenues for addressing the growing challenge of antimicrobial resistance.

From a pharmacological perspective, recent in vitro and in vivo studies have shed light on the metabolic stability and toxicity profile of 2-amino-1-(5-methylfuran-2-yl)ethan-1-ol. A 2024 ADMET study indicated favorable pharmacokinetic properties, including moderate plasma protein binding and good oral bioavailability in rodent models. However, researchers noted the need for further investigation into potential cytochrome P450 interactions, which could inform future structural modifications to improve drug-like properties.

Looking ahead, the versatility of 2-amino-1-(5-methylfuran-2-yl)ethan-1-ol continues to inspire innovative applications across multiple therapeutic areas. Ongoing research is exploring its use in PROTAC (proteolysis targeting chimera) design, where its structural features may facilitate ternary complex formation between target proteins and E3 ubiquitin ligases. Additionally, its potential as a scaffold for covalent inhibitors is being investigated, leveraging the reactivity of the furan ring in targeted drug delivery systems. These developments underscore the compound's growing importance in modern drug discovery paradigms.

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